molecular formula C23H28O11 B1204982 Isobrucein B CAS No. 53663-03-9

Isobrucein B

Cat. No. B1204982
CAS RN: 53663-03-9
M. Wt: 480.5 g/mol
InChI Key: WAYNIXHIORQRDI-RWLFMTGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobrucein B is a quassinoid compound that has been isolated from the Amazonian medicinal plant Picrolemma sprucei . It has been studied for its biological activities, including its potential as an antimalarial agent .


Synthesis Analysis

This compound has been isolated from the stems and roots of Picrolemma sprucei . The quantification was performed in a fraction enriched with the quassinoids this compound and neosergeolide using the PULCON method .


Molecular Structure Analysis

This compound has a molecular formula of C23H28O11 . Its average mass is 480.462 Da and its mono-isotopic mass is 480.163147 Da . The results of the docking analysis, based on the crystallized structures of RdRp and 3CLpro, indicated that this compound and neosergeolide are potential inhibitors of the two proteins evaluated .


Chemical Reactions Analysis

This compound has been found to inhibit the tyrosine phosphorylation and activation of STAT3, and also decrease total STAT3 protein levels via a mechanism due in part to enhanced proteasome-mediated degradation .


Physical And Chemical Properties Analysis

This compound is a quassinoid compound with a molecular formula of C23H28O11 . Its average mass is 480.462 Da and its mono-isotopic mass is 480.163147 Da .

Scientific Research Applications

Anti-inflammatory and Antihyperalgesic Effects

Isobrucein B, isolated from Picrolemma sprucei, demonstrates notable anti-inflammatory and antihyperalgesic activities. In mice, it reduced carrageenan-induced inflammatory hyperalgesia, associated with decreased neutrophil migration and reduced production of pronociceptive cytokines. These effects are attributed to post-transcriptional modulation, impacting the production/release of pro-inflammatory cytokines without inhibiting NF-κB translocation to macrophage nuclei (Silva et al., 2015).

Antifeedant Activity Against Pests

This compound exhibits significant antifeedant activity against the aphid Myzus persicae and the diamondback moth (Plutella xylostella), suggesting its potential as a natural pest control agent. This activity was observed at concentrations as low as 0.05%, indicating its effectiveness in pest management (Polonsky et al., 1989), (Daido et al., 1995).

Cytotoxicity and Antitumor Properties

This compound has demonstrated potent cytotoxicity against a range of tumor cell lines, especially hematopoietic malignancies. It exhibits inhibitory effects on STAT3 activation, which is predictive of antitumor response. This activity suggests potential applications in cancer treatment, particularly for T-leukemias/lymphomas and various solid tumors (Hiwatari et al., 2007).

Antimicrobial and Anthelmintic Activity

This compound, along with other quassinoids, has been shown to possess antimicrobial and anthelmintic properties. It demonstrated lethal effects in vitro against Haemonchus contortus larvae, a gastrointestinal nematode parasite, suggesting potential applications in controlling parasitic infections (Nunomura et al., 2006).

Potential Inhibitory Effects on SARS-CoV-2 Targets

Recent research has explored the inhibitory potential of this compound on key proteins of SARS-CoV-2, such as 3CLpro and RdRp, using in silico approaches. This suggests a possible role for this compound in the development of treatments for COVID-19 (Silva et al., 2021).

Mechanism of Action

Isobrucein B has been found to reduce some of the pathophysiological effects in a mouse model of non-steroidal anti-inflammatory drug (NSAID)-induced gastritis . It has also been found to inhibit the tyrosine phosphorylation and activation of STAT3 .

properties

CAS RN

53663-03-9

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-acetyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C23H28O11/c1-8-5-11(25)17(27)21(3)10(8)6-12-22-7-32-23(20(30)31-4,18(28)13(26)15(21)22)16(22)14(19(29)34-12)33-9(2)24/h5,10,12-18,26-28H,6-7H2,1-4H3/t10-,12+,13+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1

InChI Key

WAYNIXHIORQRDI-RWLFMTGCSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

synonyms

isobrucein B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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